3-(But-2-yn-1-yl)oxane-3-carbaldehyde
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Overview
Description
3-(But-2-yn-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with but-2-yn-1-yl reagents under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yn-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(But-2-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-1-yl)oxane-2-carbaldehyde: Similar structure but with different substitution patterns.
Carbonic acid, but-3-yn-1-yl octyl ester: Contains a but-3-yn-1-yl group but differs in the functional groups attached.
Uniqueness
3-(But-2-yn-1-yl)oxane-3-carbaldehyde is unique due to its specific combination of an oxane ring, a but-2-yn-1-yl group, and an aldehyde functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-but-2-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h8H,4-7,9H2,1H3 |
InChI Key |
VABSTNYZANOWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCOC1)C=O |
Origin of Product |
United States |
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